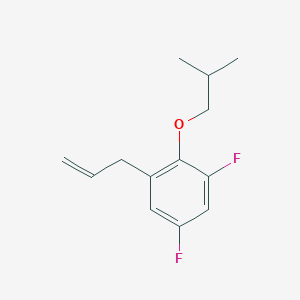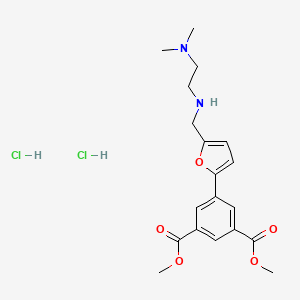
C19H26Cl2N2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including amides, carboxylic acids, and chlorinated alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the bis(2-chloropropyl)amino group: This step involves the reaction of a suitable amine with 2-chloropropyl chloride under basic conditions to form the bis(2-chloropropyl)amine.
Attachment to the phenyl ring: The bis(2-chloropropyl)amine is then reacted with a phenyl acetamide derivative to form the intermediate compound.
Formation of the pentanedioic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated alkyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The amide and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of chlorinated groups with other functional groups .
Scientific Research Applications
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene expression modulation: It may influence the expression of certain genes, leading to changes in cellular functions .
Comparison with Similar Compounds
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)butanedioic acid: Differing by the length of the carbon chain in the acid moiety.
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)hexanedioic acid: Differing by the length of the carbon chain in the acid moiety.
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)propanoic acid: Differing by the presence of a propanoic acid group instead of a pentanedioic acid group .
These comparisons highlight the structural variations and potential differences in chemical properties and biological activities.
Properties
Molecular Formula |
C19H26Cl2N2O5 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
dimethyl 5-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzene-1,3-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C19H24N2O5.2ClH/c1-21(2)8-7-20-12-16-5-6-17(26-16)13-9-14(18(22)24-3)11-15(10-13)19(23)25-4;;/h5-6,9-11,20H,7-8,12H2,1-4H3;2*1H |
InChI Key |
MNXCJONDKWZLEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)

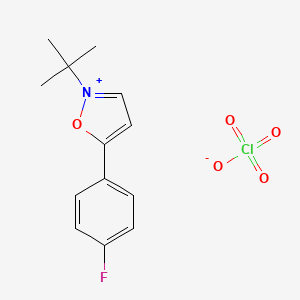

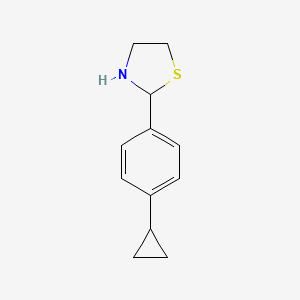
![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
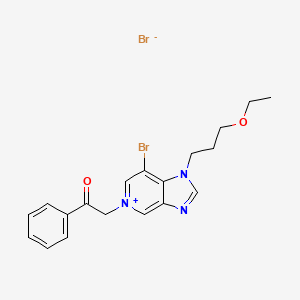
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
